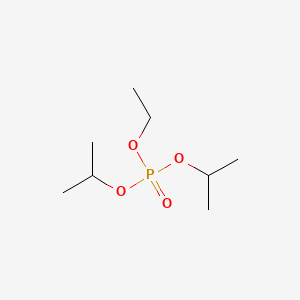
Phosphoric acid, ethyl bis(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, ethyl bis(1-methylethyl) ester is a chemical compound with the molecular formula C8H19O4P and a molecular weight of 210.21 g/mol . It is an ester of phosphoric acid and is known for its various applications in different fields due to its unique chemical properties.
Vorbereitungsmethoden
Phosphoric acid, ethyl bis(1-methylethyl) ester can be synthesized through the esterification of phosphoric acid with ethyl bis(1-methylethyl) alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Phosphoric acid, ethyl bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, ethyl bis(1-methylethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the manufacture of various industrial products, including plasticizers, flame retardants, and lubricants
Wirkmechanismus
The mechanism of action of phosphoric acid, ethyl bis(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. It can act as a phosphorylating agent, transferring phosphate groups to other molecules, which can alter their chemical properties and biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, ethyl bis(1-methylethyl) ester can be compared with other similar compounds such as:
Phosphonic acid, bis(1-methylethyl) ester: This compound has a similar structure but differs in its chemical properties and applications.
Phosphoric acid, bis(2-chloro-1-methylethyl) 3-chloropropyl ester: This compound contains additional chlorine atoms, which affect its reactivity and applications.
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: This compound has phenyl groups, making it distinct in terms of its chemical behavior and uses.
This compound is unique due to its specific ester groups, which confer particular chemical properties and reactivity patterns that are valuable in various applications.
Eigenschaften
CAS-Nummer |
26955-64-6 |
|---|---|
Molekularformel |
C8H19O4P |
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
ethyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C8H19O4P/c1-6-10-13(9,11-7(2)3)12-8(4)5/h7-8H,6H2,1-5H3 |
InChI-Schlüssel |
YYJCIPQEOSOUSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















